N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide
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Overview
Description
“N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” is a complex organic compound that features a combination of aromatic rings, furan, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the amide bond: The amide bond can be formed through condensation reactions between an amine and a carboxylic acid derivative.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide: Similar compounds may include other amides or derivatives with similar structural motifs.
Comparison: Compared to other similar compounds, “this compound” may exhibit unique properties such as higher stability, specific reactivity, or enhanced biological activity.
Properties
Molecular Formula |
C29H24Cl2N2O3 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24Cl2N2O3/c1-19-7-9-21(10-8-19)28(34)33-26(29(35)32-16-15-20-5-3-2-4-6-20)18-23-12-14-27(36-23)24-13-11-22(30)17-25(24)31/h2-14,17-18H,15-16H2,1H3,(H,32,35)(H,33,34)/b26-18- |
InChI Key |
RYAFNRZDIWKOFQ-ITYLOYPMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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